![molecular formula C21H24N2O3S B3456250 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3456250.png)
1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline
Overview
Description
1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline, also known as PQQ, is a redox cofactor that is found in many enzymes. It was first discovered in 1979 and has since been found to play a vital role in many biological processes. PQQ has been the focus of extensive scientific research due to its potential application in various fields, including medicine, agriculture, and energy production.
Mechanism of Action
1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline functions as a redox cofactor in many enzymes, meaning that it is involved in the transfer of electrons between molecules. 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is also involved in the regulation of gene expression and may play a role in the activation of various signaling pathways.
Biochemical and Physiological Effects:
1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been found to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, meaning that it can protect cells from damage caused by free radicals. 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has also been found to enhance mitochondrial function, which is important for energy production in cells. In addition, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been found to improve cognitive function and may be useful in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is also relatively inexpensive and can be synthesized in large quantities. However, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline does have some limitations. It is not water-soluble, which can make it difficult to work with in some experiments. In addition, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline can be sensitive to light and may degrade over time.
Future Directions
There are several future directions for research on 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the potential use of 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline in agriculture to improve crop yields and enhance plant growth. Additionally, there is interest in exploring the potential use of 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline in energy production, particularly in the production of biofuels.
Conclusion:
In conclusion, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is a redox cofactor that has been the focus of extensive scientific research due to its potential applications in various fields. 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been found to have antioxidant properties, enhance mitochondrial function, and improve cognitive function. 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline can be synthesized through a variety of methods and has several advantages and limitations for use in lab experiments. There are several future directions for research on 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline, including its potential use in the treatment of various diseases, in agriculture, and in energy production.
Scientific Research Applications
1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been the focus of extensive scientific research due to its potential applications in various fields. In medicine, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been found to have antioxidant properties and may be useful in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. In agriculture, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been found to enhance plant growth and improve crop yields. In energy production, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been found to play a vital role in the production of biofuels.
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-piperidin-1-ylsulfonylphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(23-15-7-10-17-8-2-3-12-20(17)23)18-9-6-11-19(16-18)27(25,26)22-13-4-1-5-14-22/h2-3,6,8-9,11-12,16H,1,4-5,7,10,13-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTVSAACRCEEOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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